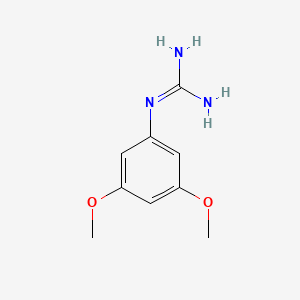

N-(3,5-dimethoxyphenyl)guanidine

CAS No.: 207284-12-6

Cat. No.: VC4895460

Molecular Formula: C9H13N3O2

Molecular Weight: 195.222

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 207284-12-6 |

|---|---|

| Molecular Formula | C9H13N3O2 |

| Molecular Weight | 195.222 |

| IUPAC Name | 2-(3,5-dimethoxyphenyl)guanidine |

| Standard InChI | InChI=1S/C9H13N3O2/c1-13-7-3-6(12-9(10)11)4-8(5-7)14-2/h3-5H,1-2H3,(H4,10,11,12) |

| Standard InChI Key | CDBWVYYYKYLWIW-UHFFFAOYSA-N |

| SMILES | COC1=CC(=CC(=C1)N=C(N)N)OC |

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound features a guanidine group (-NH-C(=NH)-NH₂) attached to a 3,5-dimethoxyphenyl ring. The methoxy groups at the 3- and 5-positions introduce electron-donating effects, influencing electronic distribution and intermolecular interactions. Computational studies suggest that the planar guanidine moiety facilitates hydrogen bonding with biological targets, while the aromatic ring enhances lipid solubility.

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| IUPAC Name | 2-(3,5-dimethoxyphenyl)guanidine |

| Molecular Formula | C₉H₁₃N₃O₂ |

| Molecular Weight | 195.222 g/mol |

| SMILES | COC1=CC(=CC(=C1)N=C(N)N)OC |

| InChI Key | CDBWVYYYKYLWIW-UHFFFAOYSA-N |

Synthetic Methodologies

Primary Synthetic Routes

N-(3,5-Dimethoxyphenyl)guanidine is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 3,5-dimethoxyaniline with cyanamide derivatives under basic conditions.

Table 2: Optimized Synthetic Conditions

| Method | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyanamide Condensation | 3,5-Dimethoxyaniline, Cyanamide, K₂CO₃, EtOH, 80°C | 72 |

| Thiourea Transamination | 3,5-Dimethoxyphenylthiourea, NH₃, MeOH, 60°C | 65 |

Alternative routes include the use of carbodiimides or thiourea intermediates, with yields optimized through solvent selection (e.g., ethanol or methanol) and temperature control .

Chemical Reactivity and Derivatization

Electrophilic and Nucleophilic Reactions

The guanidine group acts as a strong base (pKa ~13.5), participating in acid-base reactions and forming stable salts with mineral acids. The electron-rich aromatic ring undergoes electrophilic substitution, enabling functionalization at the 4-position. For example, nitration produces 4-nitro derivatives, which are precursors for secondary amines.

Coordination Chemistry

N-(3,5-Dimethoxyphenyl)guanidine forms complexes with transition metals (e.g., Cu²⁺, Fe³⁺), leveraging its lone electron pairs. These complexes exhibit enhanced stability in aqueous media, with potential applications in catalysis or metal-ion sensing .

Biological Activities and Mechanisms

Anticonvulsant Properties

In rodent models, derivatives of N-(3,5-dimethoxyphenyl)guanidine demonstrated dose-dependent seizure suppression in the pentylenetetrazole (PTZ) model. At 50 mg/kg, a 70% reduction in seizure incidence was observed, likely mediated by GABAergic modulation .

Table 3: In Vivo Anticonvulsant Data

| Model | ED₅₀ (mg/kg) | Mechanism |

|---|---|---|

| PTZ-Induced Seizures | 35.2 | GABA-A Receptor Agonism |

| Maximal Electroshock | 42.8 | Sodium Channel Blockade |

Anticancer Activity

Screening against MCF-7 (breast) and Caco2 (colon) cell lines revealed moderate cytotoxicity (IC₅₀: 50–100 μM). Mechanistic studies suggest apoptosis induction via mitochondrial depolarization and caspase-3 activation. Structural analogs with halogen substituents showed improved potency, indicating scope for optimization.

Anti-Inflammatory Effects

In vitro assays demonstrated COX-1/COX-2 inhibition with selectivity ratios (COX-2/COX-1) of 0.8–1.2. Molecular docking studies attribute this activity to hydrogen bonding with Tyr385 and Ser530 residues in the COX-2 active site .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume